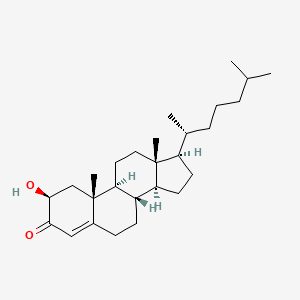

Cholest-4-en-3-one, 2-hydroxy-, (2b)-

Description

Overview of Oxysterol Significance in Biological Systems

Oxysterols are 27-carbon products resulting from the enzymatic or non-enzymatic oxidation of cholesterol. ontosight.ainih.gov These molecules are far more than simple metabolic byproducts; they are critical signaling molecules and intermediates in major biochemical pathways. nih.govresearchgate.net Their significance stems from a range of functions:

Regulation of Cholesterol Homeostasis: One of the most well-documented roles of oxysterols is the regulation of cholesterol levels. nih.gov They function as key players in the feedback mechanisms that control cholesterol biosynthesis. For instance, certain oxysterols can suppress the activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. nih.gov They also promote the efflux of excess cholesterol from cells by activating transporters like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). nih.gov

Signaling Molecules: Oxysterols act as ligands for nuclear receptors, most notably the Liver X Receptors (LXRs). nih.gov The activation of LXRs by oxysterols triggers the expression of genes involved in cholesterol transport, lipid metabolism, and inflammatory responses, thereby playing a central role in maintaining cellular and systemic lipid balance. nih.govresearchgate.net

Intermediates in Bile Acid Synthesis: Enzymatically produced oxysterols are essential intermediates in the pathway for bile acid synthesis, which is the primary route for cholesterol elimination from the body. nih.govresearchgate.netwikipedia.org For example, the hydroxylation of cholesterol is the initial step in this critical metabolic process.

Modulation of Inflammation and Immune Responses: Oxysterols have been shown to possess immunomodulatory properties, capable of acting as either pro-inflammatory or anti-inflammatory agents depending on the specific compound, its concentration, and the cellular context. nih.govresearchgate.net They can influence the expression of inflammatory cytokines and the function of various immune cells. nih.gov

The biological activities of oxysterols are potent, and their levels in tissues are tightly regulated, as excessive accumulation can be linked to pathological conditions. ontosight.airesearchgate.net

Contextualization within the Steroid Metabolome

The steroid metabolome represents the complete network of steroid hormones and their precursors and metabolites within a biological system. chemrxiv.org This complex web originates primarily from cholesterol, which serves as the foundational molecule for the synthesis of all steroid hormones, including progestogens, corticosteroids, androgens, and estrogens. wikipedia.orgresearchgate.net The conversion of cholesterol into this diverse array of bioactive molecules involves a series of enzymatic modifications such as hydroxylation, oxidation, and cleavage of the cholesterol side chain. ontosight.airesearchgate.net

Cholest-4-en-3-one, the parent structure of the subject compound, is a key node in this metabolome. It is formed from cholesterol through the action of cholesterol oxidase, an enzyme that catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ5 to the Δ4 position. nih.govresearchgate.net This conversion is a critical step in the catabolism of cholesterol by various microorganisms and also occurs within mammals. researchgate.net

Further modifications to the Cholest-4-en-3-one structure, such as the introduction of a hydroxyl group, give rise to various oxysterols. The specific placement of this hydroxyl group is critical in determining the molecule's biological function. For example, 7α-hydroxy-4-cholesten-3-one is a pivotal intermediate in the "neutral" pathway of bile acid synthesis. wikipedia.orgresearchgate.net It is formed from 7α-hydroxycholesterol and is subsequently metabolized by other enzymes, such as 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, to produce primary bile acids like cholic acid. wikipedia.orgwikipedia.org

Therefore, Cholest-4-en-3-one, 2-hydroxy-, (2b)- is positioned within the steroid metabolome as a hydroxylated derivative of a primary cholesterol metabolite. The addition of the 2β-hydroxy group represents one of many potential enzymatic modifications that generate the vast diversity of oxysterols, each with a potentially unique biological role.

| Precursor | Enzyme | Product | Significance |

|---|---|---|---|

| Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | 7α-hydroxycholesterol | Rate-limiting step in the classic bile acid synthesis pathway. wikipedia.org |

| 7α-hydroxycholesterol | 3β-hydroxysteroid dehydrogenase | 7α-hydroxy-4-cholesten-3-one | Key intermediate in the formation of primary bile acids. wikipedia.orgresearchgate.net |

| 7α-hydroxy-4-cholesten-3-one | 12α-hydroxylase (CYP8B1) | 7α,12α-dihydroxycholest-4-en-3-one | Directs synthesis towards cholic acid. wikipedia.org |

| Cholesterol | Cholesterol oxidase | Cholest-4-en-3-one | Intermediate in cholesterol catabolism. nih.govresearchgate.net |

Research Trajectory and Scholarly Contributions Pertaining to Cholest-4-en-3-one Derivatives

While scholarly work focusing specifically on Cholest-4-en-3-one, 2-hydroxy-, (2b)- is limited in the accessible scientific literature, a significant body of research exists for its parent compound, Cholest-4-en-3-one, and other hydroxylated derivatives. This research provides a framework for understanding the potential significance and areas of interest for the 2β-hydroxy isomer.

The synthesis and production of Cholest-4-en-3-one have been a subject of study, with researchers developing both chemical and enzymatic methods. Chemical synthesis routes have been established, but often involve harsh solvents. nih.gov Consequently, significant research has focused on biocatalytic production using cholesterol oxidase from various microbial sources, such as Rhodococcus and Castellaniella species, which offers a more environmentally benign, one-step reaction. nih.govresearchgate.net These studies have optimized conditions for high-purity production, facilitating further biological investigation. nih.gov

Research into the biological activities of Cholest-4-en-3-one and its derivatives has revealed several potential therapeutic applications. Studies have shown that Cholesten-3-ones can inhibit body weight gain, reduce body fat accumulation, and lower serum triglyceride and cholesterol levels in animal models, suggesting an anti-obesity effect. nih.gov More recent research has explored the use of dietary Cholest-4-en-3-one to alleviate hyperlipidemia and hyperinsulinemia in diabetic mice, indicating its potential role in managing metabolic disorders. mdpi.com A derivative, 4-STN oxime (olesoxime), has been investigated as a mitochondrial-targeted neuroprotective agent. mdpi.com

The most extensively studied hydroxylated derivatives are those involved in bile acid synthesis. The enzymatic conversion of cholesterol to 7α-hydroxycholest-4-en-3-one is a well-characterized pathway, and this intermediate's central role is undisputed. nih.govwikipedia.org Research has identified and characterized the enzymes that act upon it, such as the 12α-hydroxylase that converts it to 7α,12α-dihydroxycholest-4-en-3-one, a key step in determining the composition of the bile acid pool. wikipedia.org The study of these hydroxylated cholestenones has been crucial for understanding liver function and diseases related to bile acid malabsorption. wikipedia.org

The research trajectory for Cholest-4-en-3-one derivatives thus spans from bioproduction and synthesis to metabolic function and therapeutic potential. While the specific biological activity and metabolic fate of the 2β-hydroxy isomer remain to be elucidated, the existing body of work on related compounds suggests that it could possess unique properties in modulating cellular membranes, interacting with specific enzymes, or acting as a signaling molecule, making it a compelling subject for future scientific inquiry.

| Compound | Reported Activity/Role | Reference |

|---|---|---|

| Cholest-4-en-3-one | Anti-obesity, reduction of body fat | nih.gov |

| Cholest-4-en-3-one | Alleviation of hyperlipidemia and hyperinsulinemia | mdpi.com |

| 7α-hydroxy-4-cholesten-3-one | Intermediate in bile acid synthesis | wikipedia.orgresearchgate.net |

| Olesoxime (B7910238) (a Cholest-4-en-3-one oxime derivative) | Mitochondrial-targeted neuroprotection | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(2S,8S,9S,10R,13R,14S,17R)-2-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27+/m1/s1 |

InChI Key |

NFZDPXCPUNTQJE-OLVJEDJDSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@H](C[C@]34C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of Cholest 4 En 3 One, 2 Hydroxy , 2b

Enzymatic Pathways of Formation

The formation of Cholest-4-en-3-one, 2-hydroxy-, (2b)- is primarily an enzymatic process, catalyzed by specific hydroxylases that introduce a hydroxyl group onto the steroid nucleus of Cholest-4-en-3-one.

Characterization of Specific Hydroxylases and Oxidoreductases

Research has identified that certain microbial cytochrome P450 enzymes are capable of catalyzing the 2β-hydroxylation of various steroid molecules. One such enzyme, CYP105D7 from Streptomyces avermitilis, has demonstrated the ability to hydroxylate steroids at the 2β-position. nih.gov This microbial enzyme provides a model for understanding the potential mechanisms of 2β-hydroxylation. While direct mammalian analogues for this specific reaction on Cholest-4-en-3-one are not yet fully characterized, the existence of such microbial enzymes suggests that similar enzymatic capabilities may exist in other organisms.

The reaction involves the activation of molecular oxygen and its insertion into the C-H bond at the 2β-position of the steroid A-ring. This process typically requires a reductase partner to transfer electrons from a donor like NADPH or NADH to the P450 enzyme.

Substrate Specificity and Regioselectivity in Enzymatic Transformations

Enzymatic hydroxylation of steroids is known for its high degree of substrate specificity and regioselectivity. The enzyme responsible for the formation of Cholest-4-en-3-one, 2-hydroxy-, (2b)- must be able to bind Cholest-4-en-3-one and orient it within the active site in a way that favors hydroxylation specifically at the 2β-position.

Studies on microbial enzymes like CYP105D7 have shown that they can act on a range of steroid substrates, including testosterone (B1683101), progesterone, and 4-androstene-3,17-dione, all of which share the Δ4-3-keto steroid core structure with Cholest-4-en-3-one. nih.gov This suggests that the enzyme recognizes this common structural motif. The regioselectivity for the 2β-position over other potential hydroxylation sites (such as 6β, 7α, or 16β) is a key characteristic of the specific hydroxylase involved. For instance, human cytochrome P450 3A4 is known to produce 2β-hydroxytestosterone, indicating that 2β-hydroxylation of Δ4-3-keto steroids occurs in humans, although its activity on Cholest-4-en-3-one is not well-documented. nih.gov

Role of Cytochrome P450 Enzymes in 2-Hydroxylation

Cytochrome P450 (CYP) enzymes are a large superfamily of monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. The 2-hydroxylation of steroids is a known reaction catalyzed by certain CYP enzymes. For example, P450 19A1 is involved in the 2-hydroxylation of estradiol. mdpi.com

The catalytic cycle of cytochrome P450 enzymes in steroid hydroxylation involves the binding of the steroid substrate, followed by a series of electron transfer steps, ultimately leading to the activation of molecular oxygen and the insertion of one oxygen atom into the steroid substrate to form the hydroxylated product. The specificity of this reaction is determined by the active site architecture of the particular CYP isozyme.

Precursors and Intermediate Metabolites in Biosynthetic Routes

The primary precursor for the biosynthesis of Cholest-4-en-3-one, 2-hydroxy-, (2b)- is Cholest-4-en-3-one . This intermediate is itself formed from cholesterol. The initial conversion of cholesterol to bile acids involves a 7α-hydroxylation step, followed by oxidation and isomerization to yield 7α-hydroxycholest-4-en-3-one. nih.govwikipedia.org A similar, more direct pathway from cholesterol to Cholest-4-en-3-one is catalyzed by cholesterol oxidase.

Once Cholest-4-en-3-one is formed, it can then serve as the direct substrate for the 2β-hydroxylase enzyme to produce Cholest-4-en-3-one, 2-hydroxy-, (2b)-. There is currently no evidence to suggest the existence of other significant intermediate metabolites in this specific biosynthetic step.

Cellular and Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in steroid metabolism, including cytochrome P450 hydroxylases, are typically localized to specific subcellular compartments. Steroidogenic CYPs are often found in the mitochondria or the endoplasmic reticulum. For instance, steroid 11β-hydroxylase (CYP11B1) is a mitochondrial enzyme. nih.gov

Given that many cytochrome P450 enzymes involved in steroid metabolism are membrane-bound proteins located in the endoplasmic reticulum, it is plausible that the 2β-hydroxylase responsible for the formation of Cholest-4-en-3-one, 2-hydroxy-, (2b)- is also localized to this organelle. This localization would allow for efficient access to its lipophilic substrate, Cholest-4-en-3-one, which would be present within the cellular membranes. However, without the specific identification of the mammalian enzyme, its precise subcellular localization remains to be definitively determined.

Regulation of Endogenous Synthesis Pathways

The endogenous synthesis of steroid metabolites is tightly regulated to maintain hormonal balance and respond to physiological needs. The regulation of the synthesis of Cholest-4-en-3-one, 2-hydroxy-, (2b)- would likely be controlled at the level of the expression and activity of the specific 2β-hydroxylase enzyme.

Regulation of cytochrome P450 gene expression can occur through various mechanisms, including transcriptional activation by nuclear receptors in response to signaling molecules. For example, the expression of genes involved in cholesterol metabolism is known to be regulated by factors such as the Liver X Receptor (LXR). It is conceivable that the expression of the gene encoding the 2β-hydroxylase for Cholest-4-en-3-one is under the control of similar regulatory networks, potentially responding to changes in cellular cholesterol levels or other metabolic signals. However, specific regulatory pathways for the synthesis of Cholest-4-en-3-one, 2-hydroxy-, (2b)- have not yet been elucidated.

Transcriptional and Post-Translational Control Mechanisms

The regulation of the biosynthesis of Cholest-4-en-3-one, 2-hydroxy-, (2b)- would likely be controlled at the level of the enzyme responsible for its formation, such as CYP105D7 in microbial systems. This control can occur at both the transcriptional and post-translational levels.

Transcriptional Control: The synthesis of cytochrome P450 enzymes is often regulated by various transcription factors that can be influenced by a wide range of stimuli, including the presence of substrates, hormones, and other signaling molecules. youtube.comyoutube.com For instance, the expression of many hepatic cytochrome P450 genes is under the control of nuclear receptors like HNF4α, which acts as a central regulator integrating drug metabolism with broader metabolic pathways. nih.gov While specific transcriptional regulators of CYP105D7 have not been extensively characterized, it is plausible that its expression is controlled by mechanisms that allow the organism to respond to the presence of steroids in its environment.

Post-Translational Control: Following protein synthesis, the activity of enzymes can be further modulated by post-translational modifications (PTMs). thermofisher.comabcam.com PTMs such as phosphorylation, glycosylation, and ubiquitination can alter an enzyme's catalytic activity, stability, and subcellular localization. thermofisher.comabcam.com For cytochrome P450 enzymes, post-translational modifications can be critical for their proper folding, incorporation into membranes, and interaction with redox partners. nih.gov While specific PTMs regulating CYP105D7 have not been detailed, it is a common mechanism for controlling the function of P450 enzymes. nih.gov

Feedback Inhibition and Activation in Metabolic Networks

Metabolic pathways are often regulated by feedback mechanisms, where the product of a pathway can inhibit or, in some cases, activate an enzyme earlier in the sequence.

Feedback Inhibition: In the context of steroid metabolism, end-products often exert negative feedback on key regulatory enzymes to maintain homeostasis. For example, high levels of certain bile acids can inhibit the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. wikipedia.org It is conceivable that if Cholest-4-en-3-one, 2-hydroxy-, (2b)- or a downstream metabolite accumulates, it could potentially inhibit the activity of the hydroxylating enzyme (e.g., CYP105D7) or an earlier enzyme in the pathway, such as cholesterol oxidase. However, there is currently no direct experimental evidence to support feedback inhibition specifically by 2β-hydroxylated cholestane (B1235564) derivatives.

Metabolic Network Activation: The formation of Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be viewed as part of a larger metabolic network. The activity of the pathway leading to its synthesis could be activated by an accumulation of its precursor, Cholest-4-en-3-one, or by signals indicating a need for hydroxylated steroid metabolites. In some metabolic contexts, the hydroxylation of steroids is a detoxification step, and the presence of the substrate could induce the expression of the necessary enzymes. The study of metabolic networks in diseases like Alzheimer's has revealed complex alterations in bile acid synthesis and cholesterol clearance pathways in the brain, highlighting the interconnectedness of these metabolic routes. nih.gov

Metabolic Pathways and Subsequent Transformations of Cholest 4 En 3 One, 2 Hydroxy , 2b

Enzymatic Catabolism and Degradation Routes

Oxidative Cleavage Mechanisms

There is currently no scientific literature available that specifically describes the oxidative cleavage mechanisms for Cholest-4-en-3-one, 2-hydroxy-, (2b)-.

Conjugation Reactions and Metabolite Excretion Pathways

Information regarding conjugation reactions (such as glucuronidation or sulfation) and the subsequent excretion pathways for metabolites of Cholest-4-en-3-one, 2-hydroxy-, (2b)- is not available in the reviewed scientific literature.

Identification of Downstream Metabolites and Their Interconversion

There are no published studies that have identified the downstream metabolites resulting from the metabolism of Cholest-4-en-3-one, 2-hydroxy-, (2b)-, nor is there information on their potential interconversion.

Interplay with Established Cholesterol and Bile Acid Metabolic Networks

Integration within Bile Acid Synthesis Pathways

The potential role or integration of Cholest-4-en-3-one, 2-hydroxy-, (2b)- within the established bile acid synthesis pathways has not been investigated or reported.

Relationship to Neutral Sterol Excretion Mechanisms

The relationship between Cholest-4-en-3-one, 2-hydroxy-, (2b)- and the mechanisms of neutral sterol excretion is currently unknown.

Information regarding the metabolic pathways of Cholest-4-en-3-one, 2-hydroxy-, (2b)- is not available in publicly accessible scientific literature.

Despite a comprehensive search of scientific databases and scholarly articles, no specific information was found regarding the metabolic pathways and subsequent transformations of the chemical compound Cholest-4-en-3-one, 2-hydroxy-, (2b)-.

The focus of available research is predominantly on the metabolic fate of the parent compound, Cholest-4-en-3-one, and other more commonly studied hydroxylated derivatives, such as 7α-hydroxy-4-cholesten-3-one, which is a key intermediate in bile acid synthesis. nih.govwikipedia.org The biotransformation of Cholest-4-en-3-one itself is known to be a crucial step in cholesterol metabolism, leading to the formation of various steroid hormones and bile acids. ontosight.airesearchgate.net

Additionally, studies have explored the enzymatic conversion of cholesterol to Cholest-4-en-3-one by various microorganisms, and the subsequent metabolism of this compound in different biological systems. ijarbs.comnih.govresearchgate.net There is also research on the metabolism of other hydroxylated cholesterol derivatives, which highlights the complexity and specificity of these metabolic pathways. nih.govnih.gov

However, the specific metabolic fate of the 2β-hydroxy isomer of Cholest-4-en-3-one is not documented in the available literature. This includes a lack of information on its subsequent metabolites, the enzymes involved in its transformation, and any comparative analysis of its metabolic fate across different biological models.

Therefore, due to the absence of scientific data for "Cholest-4-en-3-one, 2-hydroxy-, (2b)-", it is not possible to generate the requested article while adhering to the principles of scientific accuracy and the strict constraints of the user's request.

Synthetic Methodologies and Chemical Derivatization of Cholest 4 En 3 One, 2 Hydroxy , 2b

Chemical Synthesis Strategies

The chemical synthesis of (2β)-2-hydroxycholest-4-en-3-one is not a trivial process and typically involves a series of carefully planned steps to ensure the desired regioselectivity and stereoselectivity.

The construction of the (2β)-2-hydroxycholest-4-en-3-one molecule often begins with a readily available steroid precursor, such as cholesterol or a derivative thereof. A common strategy involves the initial formation of the cholest-4-en-3-one core, followed by the introduction of the hydroxyl group at the C-2 position.

A plausible synthetic route could be envisioned as follows:

Preparation of Cholest-4-en-3-one: This intermediate can be synthesized from cholesterol through an Oppenauer oxidation or by acid-catalyzed isomerization of cholest-5-en-3-one. nih.gov

Enolate Formation: The cholest-4-en-3-one is then treated with a strong base to form an enolate. The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation.

Hydroxylation of the Enolate: The enolate is then reacted with an electrophilic oxygen source to introduce the hydroxyl group. The stereochemical outcome of this step is critical for obtaining the desired (2β)-isomer.

Purification: The final product is purified using chromatographic techniques to separate it from any unreacted starting materials, byproducts, and other stereoisomers.

The stereochemical control at the C-2 position is a significant hurdle. The approach of the hydroxylating agent to the enolate intermediate will determine the stereochemistry of the final product. Steric hindrance from the C-10 methyl group can influence the direction of attack, and careful selection of reagents and reaction conditions is necessary to favor the formation of the β-isomer.

| Step | Reagents and Conditions | Key Transformation | Stereochemical Consideration |

| 1 | Cholesterol, Al(Oi-Pr)₃, acetone | Oxidation and isomerization | Not applicable |

| 2 | Cholest-4-en-3-one, LDA, THF, -78°C | Enolate formation | Formation of the kinetic enolate |

| 3 | MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | α-hydroxylation of the ketone | Approach of the bulky reagent is sterically directed |

| 4 | Silica (B1680970) gel column chromatography | Purification | Separation of α and β isomers |

Achieving regioselective functionalization at the C-2 position of the cholest-4-en-3-one skeleton is a key challenge. The presence of the enone system provides opportunities for various reactions, but directing a substituent specifically to the C-2 position requires careful planning.

One of the most common methods for introducing a hydroxyl group at the α-position to a ketone is through the oxidation of an enolate. The regioselectivity of enolate formation (Δ² vs. Δ⁴) can be controlled by the choice of base and reaction conditions. The use of a bulky, non-nucleophilic base at low temperatures, such as lithium diisopropylamide (LDA), typically favors the formation of the kinetic enolate at the C-2 position. Subsequent reaction with an electrophilic oxygen source, such as a molybdenum peroxide complex (MoOPH), can then introduce the hydroxyl group.

Alternative approaches might involve the use of transition metal-catalyzed reactions to achieve regioselective C-H oxidation, although this is a less developed area for steroid synthesis.

In the context of multi-step steroid synthesis, protecting groups are essential tools to prevent unwanted side reactions at sensitive functional groups. jocpr.com For the synthesis of (2β)-2-hydroxycholest-4-en-3-one, both the ketone at C-3 and the newly introduced hydroxyl group at C-2 may require protection depending on the subsequent reaction steps.

Common protecting groups for ketones include acetals and ketals, which are stable under a wide range of conditions but can be readily removed with acid. For the hydroxyl group, silyl (B83357) ethers (e.g., TMS, TBS) or benzyl (B1604629) ethers are often employed due to their ease of introduction and removal under specific conditions. researchgate.net

The development of orthogonal protecting group strategies is particularly important in complex syntheses. jocpr.com This allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different positions of the steroid scaffold.

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions |

| C-3 Ketone | Ethylene glycol, p-TsOH | Acid catalysis | Aqueous acid |

| C-2 Hydroxyl | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Base catalysis | Fluoride source (e.g., TBAF) |

| C-2 Hydroxyl | Benzyl bromide, NaH | Strong base | Hydrogenolysis (H₂, Pd/C) |

The purity of the final compound is of utmost importance, especially for biological applications. Purity assessment is typically carried out using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of steroid derivatives and for separating different isomers. nih.gov Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and identity of the synthesized compound. researchgate.net For anabolic-androgenic steroids, certified reference materials are often used to ensure the accuracy and traceability of analytical results. nih.gov

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. researchgate.net The use of enzymes for the synthesis of steroid derivatives is a rapidly growing field.

The specific introduction of a hydroxyl group at the C-2 position of cholest-4-en-3-one with β-stereochemistry is a challenging transformation that could potentially be achieved using engineered enzymes. Cytochrome P450 monooxygenases are a class of enzymes known for their ability to catalyze the hydroxylation of a wide range of substrates, including steroids. nih.govrsc.org

Through techniques such as directed evolution and site-directed mutagenesis, the selectivity and activity of these enzymes can be tailored for a specific transformation. An engineered P450 enzyme could be developed to specifically catalyze the 2β-hydroxylation of cholest-4-en-3-one. This chemoenzymatic approach combines the advantages of chemical synthesis for the preparation of the steroid backbone with the high selectivity of an enzymatic hydroxylation step. researchgate.netnih.gov

The development of such a biocatalyst would involve screening a library of P450 variants for activity towards cholest-4-en-3-one and then further engineering the most promising candidates to enhance their selectivity for the desired 2β-hydroxylation. While the direct application of an engineered enzyme for the synthesis of (2β)-2-hydroxycholest-4-en-3-one is not yet widely reported, the principles of biocatalysis and enzyme engineering suggest that this is a feasible and promising approach for the future.

| Enzyme Class | Potential Reaction | Advantages | Challenges |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective C-H hydroxylation | High selectivity, mild reaction conditions | Enzyme stability, cofactor regeneration, substrate scope |

| Hydroxysteroid Dehydrogenases (HSDHs) | Stereoselective reduction of ketones | High stereoselectivity | Limited to keto-hydroxyl interconversions |

Whole-Cell Bioconversion Systems

The synthesis of Cholest-4-en-3-one, 2-hydroxy-, (2β)- is achievable through whole-cell bioconversion, a method that leverages the enzymatic machinery of microorganisms to perform specific and stereoselective chemical transformations. This approach is particularly advantageous for reactions like hydroxylation at sterically hindered positions, which are challenging to accomplish through traditional chemical synthesis. nih.gov

Research has identified specific microbial cytochrome P450 monooxygenases (P450s) capable of catalyzing the A-ring 2β-hydroxylation of various steroid molecules. A notable example is CYP105D7, a P450 from Streptomyces avermitilis. When the gene encoding CYP105D7 is expressed in a host microorganism such as Escherichia coli, along with genes for necessary redox partners (e.g., putidaredoxin/putidaredoxin reductase), the resulting recombinant whole cells act as efficient biocatalysts. nih.gov These engineered E. coli cells can transform steroid substrates like testosterone (B1683101) and 4-androstene-3,17-dione, introducing a hydroxyl group specifically at the 2β position. nih.gov

Other microbial P450 systems have also been shown to hydroxylate steroids at the 2-position. Members of the CYP154C family, such as CYP154C4-1 from Streptomyces sp. W2061 and CYP154C4-2 from Streptomyces sp. ATCC 11861, are capable of catalyzing both 2α- and 2β-hydroxylation of substrates like testosterone and progesterone. nih.gov The use of whole-cell systems is preferred over isolated enzymes in many cases because the cellular environment provides stability for the enzyme and naturally regenerates expensive cofactors required for the catalytic cycle.

The bioconversion process typically involves incubating the substrate (e.g., Cholest-4-en-3-one) with a suspension of the microbial cells in a suitable buffer. The low water solubility of steroid substrates often presents a challenge, which can be mitigated by using biphasic aqueous/organic solvent systems or by adding solubilizing agents like cyclodextrins. nih.govnih.gov

Table 1: Examples of Whole-Cell Systems for Steroid 2β-Hydroxylation

| Enzyme System | Source Organism | Host System | Substrates | Products |

|---|---|---|---|---|

| CYP105D7 | Streptomyces avermitilis | Recombinant E. coli | Testosterone, 4-Androstene-3,17-dione | 2β-Hydroxytestosterone, 2β-Hydroxy-4-androstene-3,17-dione |

| CYP154C4-2 | Streptomyces sp. ATCC 11861 | Native Organism | Testosterone, Progesterone | 2α- and 2β-hydroxylated products |

Optimization of Bioreaction Conditions

Optimizing the conditions of the bioreaction is critical for maximizing the yield, efficiency, and selectivity of 2β-hydroxycholest-4-en-3-one production. Optimization strategies can be broadly categorized into genetic engineering of the biocatalyst and manipulation of the physical and chemical reaction environment.

Genetic and Protein Engineering: A primary limitation in whole-cell bioconversions can be the catalytic efficiency of the key enzyme. Structure-guided rational design and site-directed mutagenesis are powerful tools for improving enzyme performance. For the steroid-hydroxylating P450 CYP105D7, wild-type enzyme variants initially showed low conversion rates (<10%) for substrates like testosterone. nih.gov Analysis of the enzyme's crystal structure revealed that bulky arginine residues (Arg70 and Arg190) near the substrate entrance and active site could be hindering substrate access. By mutating these residues to a smaller amino acid, alanine, significant improvements were achieved. The R70A/R190A double mutant exhibited a nine-fold increase in the conversion rate for testosterone hydroxylation, demonstrating the effectiveness of protein engineering in optimizing the biocatalytic system. nih.gov

Process Parameter Optimization: The efficiency of whole-cell biotransformations is also highly dependent on various process parameters. While specific optimization data for 2β-hydroxycholest-4-en-3-one is not extensively detailed, general principles from related steroid bioconversions are applicable. Key parameters that are typically optimized include:

pH and Temperature: The optimal pH and temperature must be determined to ensure maximal enzyme activity and cell viability. For example, in the production of cholesterol oxidase from Castellaniella sp., the optimal pH and temperature were found to be 8.0 and 35°C, respectively. researchgate.net

Substrate Concentration and Solubility: Steroids are poorly soluble in aqueous media, which can limit their availability to the intracellular enzymes. To overcome this, hydroxypropyl-β-cyclodextrin is often used to form inclusion complexes with the steroid, enhancing its solubility and bioavailability. nih.gov The molar ratio of cyclodextrin (B1172386) to the steroid substrate is a critical factor to optimize.

Preparation of Deuterated and Isotopically Labeled Analogues for Research

Deuterated and isotopically labeled analogues of 2β-hydroxycholest-4-en-3-one are invaluable tools for metabolic research, enabling studies of biosynthetic pathways and serving as internal standards for mass spectrometry-based quantification.

One established method for producing labeled steroids involves biosynthetic incorporation of stable isotopes from labeled precursors in the culture medium. For instance, growing cells, such as human fibroblasts or hepatoma (Hep G2) cells, in a medium containing a high percentage (e.g., 25%) of heavy water (D₂O) leads to the synthesis of cholesterol and its downstream metabolites, like bile acids, that are enriched with deuterium (B1214612). nih.gov This occurs because the cellular biosynthetic pathways utilize hydrogen derived from water, and the deuterium is incorporated randomly throughout the newly synthesized steroid skeleton. nih.gov This same principle can be applied to microbial systems capable of steroid synthesis or modification to produce deuterated 2β-hydroxycholest-4-en-3-one.

Alternatively, isotopically labeled precursors can be administered to a biological system to trace their metabolic fate. For example, [4-¹⁴C]cholest-4-en-3-one has been used in metabolic studies to track its conversion into cholestanol (B8816890) and other metabolites in vivo. nih.gov By feeding a microbial bioconversion system with a precursor like ¹⁴C- or ¹³C-labeled cholest-4-en-3-one, the corresponding labeled 2β-hydroxy derivative could be synthesized. These labeled compounds are essential for definitively identifying metabolites and elucidating complex biochemical transformations.

Stereoselective Synthesis of Diastereomers and Enantiomers

A major advantage of enzymatic and whole-cell bioconversion methods is their high degree of stereoselectivity, allowing for the synthesis of specific stereoisomers that are difficult to isolate or produce via conventional organic chemistry. researchgate.net The synthesis of 2β-hydroxycholest-4-en-3-one is a clear example of this principle.

The facial selectivity of the hydroxylation reaction on the A-ring of the steroid nucleus is determined by the specific three-dimensional structure of the enzyme's active site. Microbial systems can produce different diastereomers depending on the enzyme they express.

Synthesis of the 2β-isomer: The cytochrome P450 CYP105D7 from Streptomyces avermitilis has been shown to be highly specific for catalyzing hydroxylation at the 2β position of testosterone and 4-androstene-3,17-dione. nih.gov Utilizing a whole-cell system expressing this enzyme provides a direct and highly stereoselective route to the desired 2β-hydroxy diastereomer.

Synthesis of the 2α-isomer: Other enzymes, such as CYP154C2 from S. avermitilis, exhibit high regio- and stereoselectivity for 2α-hydroxylation of testosterone and androstenedione. nih.gov Furthermore, some enzymes, like CYP154C4-2, can produce both 2α- and 2β-hydroxylated products, highlighting the diversity of enzymatic catalysts available. nih.gov

Therefore, the stereoselective synthesis of a particular diastereomer of 2-hydroxycholest-4-en-3-one is achieved by selecting a microorganism or an engineered whole-cell biocatalyst that expresses a P450 enzyme with the desired stereospecificity. This biological approach circumvents the need for chiral auxiliaries or complex separation of diastereomeric mixtures often required in chemical synthesis.

Derivatization to Explore Structure-Activity Relationships

The derivatization of a lead compound is a fundamental strategy in medicinal chemistry to explore its structure-activity relationships (SAR), aiming to enhance potency, selectivity, or pharmacokinetic properties. The cholest-4-en-3-one scaffold has been the subject of such investigations, revealing key structural features necessary for biological activity.

Studies on cholest-4-en-3-one and its derivatives have shown that the enone structure in the A-ring, specifically the carbonyl group at the C3 position, is a critical determinant for certain biological effects. Research into the anti-obesity and lipid-lowering properties of this class of compounds found that cholesten-3-ones possessing this enone moiety markedly inhibit body weight gain and reduce serum triglyceride and cholesterol levels in animal models. nih.gov

A prominent example of successful derivatization is the development of olesoxime (B7910238) (cholest-4-en-3-one, oxime). nih.gov This compound, a derivative of cholest-4-en-3-one where the 3-oxo group is converted to an oxime, has been investigated as a mitochondrial-targeted neuroprotective agent for treating conditions like spinal muscular atrophy. nih.gov This demonstrates how a simple modification to the C3 position of the parent steroid can impart significant and distinct pharmacological activity.

Esterification or etherification of the 2β-hydroxyl group to modulate lipophilicity.

Modification of the 3-oxo group to other functionalities, such as oximes or hydrazones, similar to the strategy that produced olesoxime.

Alterations to the side chain at C17 to influence receptor binding or metabolic stability.

By synthesizing a library of such derivatives and evaluating their biological activity, researchers can elucidate the SAR for this specific scaffold, potentially leading to the discovery of novel therapeutic agents.

Advanced Analytical Methodologies for Characterization and Quantification of Cholest 4 En 3 One, 2 Hydroxy , 2b

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating Cholest-4-en-3-one, 2-hydroxy-, (2b)- from complex matrices, separating it from other structurally similar steroids and impurities. The choice of technique depends on the analytical goal, whether it is for preparative purification or for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oxysterols due to its high resolution and applicability to non-volatile and thermally labile compounds. researchgate.net Method development for Cholest-4-en-3-one, 2-hydroxy-, (2b)- would focus on optimizing selectivity and sensitivity.

Typically, reversed-phase (RP) HPLC is the method of choice. A C18 column is commonly used, providing effective separation based on the hydrophobicity of the steroid molecules. The development of a robust HPLC method involves the systematic optimization of several parameters. researchgate.netnih.gov For instance, the mobile phase composition, often a gradient of acetonitrile (B52724) or methanol (B129727) with water, is fine-tuned to achieve optimal resolution from other related compounds. UV detection is frequently employed for compounds possessing a chromophore, such as the α,β-unsaturated ketone system in the cholest-4-en-3-one backbone, which exhibits a characteristic UV absorbance maximum around 240 nm. nih.gov

A study on the purification of cholest-4-en-3-one demonstrated the utility of HPLC in analyzing the crude product from enzymatic reactions, highlighting its capability to separate multiple unexpected substances. nih.gov For quantitative purposes, a stable isotope-labeled internal standard would be incorporated to ensure accuracy and precision. researchgate.net

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start at 70% B, increase to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 240 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of steroids. However, due to the low volatility and polar nature of hydroxylated steroids like Cholest-4-en-3-one, 2-hydroxy-, (2b)-, chemical derivatization is a mandatory step prior to analysis. restek.com

The primary purpose of derivatization is to replace the active hydrogen of the hydroxyl group with a nonpolar, thermally stable group, thereby increasing the compound's volatility and improving its chromatographic behavior. restek.com Trimethylsilyl (TMS) ethers are the most common derivatives, typically formed by reacting the analyte with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com

Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). GC-MS methods have been successfully developed for the simultaneous quantitative analysis of various urinary oxysterols and bile acids, demonstrating the technique's suitability for complex biological samples after appropriate sample preparation. nih.gov The retention time and the mass spectrum of the derivatized analyte are used for its identification and quantification. nih.govmdpi.com

Interactive Data Table: Representative GC-MS Parameters

| Parameter | Condition |

|---|---|

| Derivatization | Silylation with BSTFA + 1% TMCS |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 180 °C, ramp to 300 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and monitoring of reactions involving Cholest-4-en-3-one, 2-hydroxy-, (2b)-. It is particularly useful in synthetic chemistry to track the progress of a reaction or in purification to identify fractions containing the target compound. asm.org

In a typical application, the sample is spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and moderately polar solvents like n-hexane and ethyl acetate (B1210297). asm.orgresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the separated spots can be visualized under UV light (at 254 nm), which is effective for compounds with a UV-absorbing chromophore. asm.orgresearchgate.net

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of Cholest-4-en-3-one, 2-hydroxy-, (2b)-. When coupled with a chromatographic inlet, it provides both separation and highly specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance LC-MS/MS (UHPLC-MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of oxysterols in complex biological matrices such as plasma or serum. nih.govresearchgate.net The use of Ultra-High Performance Liquid Chromatography (UHPLC) further enhances performance by providing faster analysis times and improved resolution. nih.gov

A robust UHPLC-MS/MS method for a structurally related compound, 7α-hydroxy-4-cholesten-3-one (C4), involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection. nih.gov For the analysis of Cholest-4-en-3-one, 2-hydroxy-, (2b)-, a similar approach would be employed. A stable isotope-labeled analog would be used as an internal standard to correct for matrix effects and variations in instrument response. nih.govnih.gov

Detection is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting the protonated molecule ([M+H]+) of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high specificity allows for accurate quantification even at very low concentrations. researchgate.netnih.gov

Interactive Data Table: Typical UHPLC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC System | UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Sample Prep | Protein precipitation with acetonitrile or liquid-liquid extraction |

| Internal Standard | Deuterated Cholest-4-en-3-one, 2-hydroxy-, (2b)- |

| Ionization | Heated Electrospray Ionization (HESI), Positive Mode |

| MS Detector | Triple Quadrupole Mass Spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM | [M+H]+ → Specific Fragment Ion |

Electrospray Ionization (ESI) and Other Ionization Modes

The choice of ionization source is critical for achieving high sensitivity in the MS analysis of oxysterols. Electrospray Ionization (ESI) is one of the most common soft ionization techniques used in LC-MS. uio.no However, oxysterols, lacking easily ionizable functional groups, can be challenging to analyze with high sensitivity using ESI. nih.govacs.org

To overcome this, derivatization can be employed to introduce a permanently charged or easily protonated moiety onto the molecule, significantly enhancing the ESI signal. nih.gov For example, derivatization with dimethylglycine (DMG) can produce esters that are readily ionized as protonated species under acidic conditions in the positive ion mode. nih.gov Another approach involves converting the 3-oxo-Δ4 structure into a Girard P hydrazone, which dramatically improves ionization efficiency. nih.govacs.org

Alternatively, Atmospheric Pressure Chemical Ionization (APCI) and Heated ESI (HESI) can be more effective for neutral steroids. acs.org HESI, in particular, has been shown to perform well for Δ4 steroids. acs.org The choice between ESI, APCI, or derivatization strategies depends on the required sensitivity and the specific characteristics of the analytical matrix.

Stable Isotope Dilution Techniques for Absolute Quantification

Stable isotope dilution analysis is a highly accurate method for the quantification of analytes in complex matrices. This technique involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The standard is spiked into a sample, and the ratio of the unlabeled analyte to the labeled standard is measured, typically by mass spectrometry.

For a compound like Cholest-4-en-3-one, 2-hydroxy-, (2b)-, a deuterated or ¹³C-labeled analog would be synthesized and used as the internal standard. This would allow for precise measurement by correcting for any sample loss during extraction and purification, as well as for variations in instrument response. While this methodology is well-established for similar compounds, no specific stable isotope dilution assays have been reported for the quantification of Cholest-4-en-3-one, 2-hydroxy-, (2b)-.

Fragmentation Analysis for Structural Elucidation

Mass spectrometry-based fragmentation analysis is a powerful tool for determining the structure of a molecule. In this process, the molecule is ionized and then fragmented in a controlled manner. The resulting fragment ions are analyzed to piece together the original structure. Techniques such as tandem mass spectrometry (MS/MS) are commonly employed.

The fragmentation pattern of Cholest-4-en-3-one, 2-hydroxy-, (2b)- would be expected to show characteristic losses of water from the hydroxyl group and cleavages of the steroid ring system. However, a detailed fragmentation spectrum and its interpretation for this specific isomer are not available in the scientific literature. Analysis of the parent compound, Cholest-4-en-3-one, shows characteristic fragmentation patterns that help in its identification. nih.govnist.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of Cholest-4-en-3-one, 2-hydroxy-, (2b)- would be expected to show specific signals for the protons in the steroid nucleus and the side chain. The position and multiplicity of the signal for the proton attached to the carbon bearing the hydroxyl group at the 2-position would be crucial for confirming the stereochemistry.

¹³C-NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shift of the carbon at the 2-position would be indicative of the presence of the hydroxyl group.

While NMR data for Cholest-4-en-3-one is available, specific and complete NMR data sets for the 2β-hydroxy isomer have not been published. nih.govresearchgate.net

Table 1: Representative ¹³C-NMR Chemical Shifts for Cholest-4-en-3-one (Note: This data is for the parent compound, not the 2β-hydroxy derivative, and is provided for illustrative purposes.)

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 35.7 |

| C-2 | 33.9 |

| C-3 | 199.7 |

| C-4 | 123.8 |

| C-5 | 171.6 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of Cholest-4-en-3-one, 2-hydroxy-, (2b)- would be expected to show a strong absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹, and a sharp peak for the carbonyl (C=O) group of the enone system around 1670-1690 cm⁻¹. The C=C double bond of the enone would also show a characteristic absorption. IR data for the parent Cholest-4-en-3-one is documented. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The α,β-unsaturated ketone chromophore in the A-ring of Cholest-4-en-3-one, 2-hydroxy-, (2b)- would result in a characteristic UV absorption maximum (λmax) around 240-250 nm. The exact wavelength would be influenced by the solvent and potentially by the presence of the hydroxyl group at the 2-position. The UV spectrum for Cholest-4-en-3-one has a λmax at 241 nm. nih.gov

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. To perform this analysis, a single crystal of high quality is required. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the positions of all atoms in the molecule. There are no published crystal structures for Cholest-4-en-3-one, 2-hydroxy-, (2b)-.

Development of High-Throughput Screening Assays

High-throughput screening (HTS) assays are used to rapidly test a large number of compounds for a specific biological activity. The development of an HTS assay for Cholest-4-en-3-one, 2-hydroxy-, (2b)- would depend on its potential biological target. For example, if the compound is hypothesized to be an enzyme inhibitor, an assay could be developed to measure the enzyme's activity in the presence of the compound. Such assays often rely on fluorescence, luminescence, or colorimetric readouts. There is no information in the scientific literature regarding the development of HTS assays specifically for Cholest-4-en-3-one, 2-hydroxy-, (2b)-.

Sample Preparation and Extraction Techniques for Biological Matrices

The accurate quantification of Cholest-4-en-3-one, 2-hydroxy-, (2b)- in biological matrices is critically dependent on the efficacy of sample preparation and extraction. These initial steps are designed to isolate the analyte from a complex mixture of proteins, lipids, salts, and other potentially interfering substances, to concentrate the analyte, and to prepare it in a format compatible with the subsequent analytical instrumentation. The choice of technique is dictated by the nature of the biological matrix (e.g., plasma, serum, tissue), the physicochemical properties of the analyte, the required sensitivity, and the analytical platform to be used. The principal methods employed for the extraction of steroids and oxysterols, which are applicable to Cholest-4-en-3-one, 2-hydroxy-, (2b)-, include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely utilized technique for the separation of steroids from aqueous biological fluids. helsinki.fi This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The selection of the organic solvent is crucial and is based on the polarity of the target analyte. For oxysterols like Cholest-4-en-3-one, 2-hydroxy-, (2b)-, which are more polar than cholesterol, a variety of solvent systems can be employed.

Commonly used LLE methods for sterols and oxysterols include the Folch and Bligh-Dyer techniques, which utilize a chloroform:methanol mixture. nih.gov These methods are effective for the simultaneous disruption of lipoproteins and solubilization of lipids. nih.gov For instance, a typical procedure for extracting a related compound, 7α-hydroxycholest-4-en-3-one, from serum involves the addition of a chloroform:methanol (2:1, v/v) solution to the sample. researchgate.net After vigorous mixing and centrifugation to separate the phases, the organic layer containing the analyte is collected. researchgate.net Subsequent washing steps may be necessary to remove water-soluble contaminants. researchgate.net

Another approach involves the use of other organic solvents such as ethyl acetate or iso-octane. nih.govnih.gov For example, cholest-4-en-3-one, the parent compound, can be extracted from an alkaline ethanolic solution using iso-octane. nih.gov The efficiency of LLE can be influenced by factors such as the solvent-to-sample ratio, pH of the aqueous phase, and the presence of salts.

Prior to LLE, a hydrolysis step is often necessary, particularly when analyzing total sterol content. nih.gov Many oxysterols in circulation are esterified with fatty acids. Alkaline hydrolysis, typically using potassium hydroxide (B78521) (KOH) in an alcoholic solution, is employed to cleave these ester bonds, liberating the free sterol for extraction. nih.govlipidmaps.org

Solid-Phase Extraction (SPE)

Solid-phase extraction has become an increasingly popular technique for the sample preparation of steroids due to its efficiency, selectivity, and potential for automation. helsinki.finih.gov SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.

The choice of the sorbent is critical for successful SPE. For oxysterols, reversed-phase sorbents like C18 are commonly used. These nonpolar sorbents retain the lipophilic steroid from the aqueous sample. Polar solvents are used to wash away hydrophilic interferences, and the analyte is subsequently eluted with a nonpolar organic solvent. Hydrophilic-lipophilic balanced (HLB) sorbents are also effective as they offer good selectivity for a wide range of compounds, including steroids. sigmaaldrich.com Normal-phase sorbents, such as silica, can also be employed, where the analyte is adsorbed from a nonpolar solvent, and elution is performed with a more polar solvent. lipidmaps.org

SPE is frequently used as a cleanup step after an initial protein precipitation or LLE. For example, in the analysis of 7α-hydroxy-4-cholesten-3-one in plasma, SPE is used for purification following the initial extraction. nih.gov The automation of SPE using 96-well plates allows for high-throughput sample processing. sigmaaldrich.com

Protein Precipitation

For a more rapid sample preparation, particularly in clinical settings, protein precipitation can be employed. This technique involves the addition of an organic solvent, such as acetonitrile, or an acid to the biological sample (e.g., serum or plasma). researchgate.net This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte, can be directly injected into the analytical system or subjected to further cleanup steps like SPE. While fast and simple, protein precipitation may be less effective at removing other matrix components like phospholipids, which can interfere with chromatographic analysis and cause ion suppression in mass spectrometry.

The following tables summarize typical parameters for the extraction of related oxysterols from biological matrices, which can be adapted for Cholest-4-en-3-one, 2-hydroxy-, (2b)-.

Table 1: Liquid-Liquid Extraction (LLE) Parameters for Related Steroids

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analyte | 7α-hydroxycholest-4-en-3-one | Cholest-4-en-3-one |

| Matrix | Serum | Plasma |

| Extraction Solvent | Chloroform:Methanol (2:1, v/v) | Iso-octane |

| Key Steps | Vortex mixing, centrifugation, collection of lower organic phase, washing with NaCl in 50% methanol. researchgate.net | Hydrolysis with ethanolic KOH, extraction from alkaline 50% v/v ethanolic solution. nih.gov |

Table 2: Solid-Phase Extraction (SPE) Parameters for Related Steroids

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analyte | Panel of 9 steroid hormones | General Oxysterols |

| Matrix | Serum | Plasma |

| SPE Sorbent | Supel™ Swift HLB | Silica or C18 |

| Procedure | Automated extraction using DPX tips. Sample diluted with water prior to loading. | Pre-wash of cartridge (e.g., with hexane (B92381) for silica). Sample loading, washing of interferences, elution of analyte. lipidmaps.org |

| Reported Recovery | 65-86% for various steroids. sigmaaldrich.com | 85-110% for a comprehensive method including SPE. nih.gov |

These methodologies provide a robust framework for the development of a validated sample preparation and extraction protocol for Cholest-4-en-3-one, 2-hydroxy-, (2b)- from various biological matrices, ensuring the accuracy and reliability of subsequent analytical measurements.

Interactions with Cellular Components and Macromolecules

Ligand-Protein Interactions and Binding Affinity Studies

No studies detailing the specific ligand-protein interactions or binding affinities of (2β)-2-hydroxy-cholest-4-en-3-one were identified. Research on the parent compound, cholest-4-en-3-one, indicates it serves as a substrate for enzymes such as cholest-4-en-3-one-Δ1-dehydrogenase, but specific binding data for the 2-hydroxy variant is not available.

Membrane Association and Dynamics

There is no available research on the specific association of (2β)-2-hydroxy-cholest-4-en-3-one with cellular membranes or its effects on membrane dynamics.

Interaction with Lipid Bilayers and Microdomains

Specific studies on the interaction of (2β)-2-hydroxy-cholest-4-en-3-one with lipid bilayers and microdomains, such as lipid rafts, have not been published. While the parent compound, cholest-4-en-3-one, has been investigated in the context of membrane raft integrity, this information cannot be directly extrapolated to its 2-hydroxy derivative.

Influence on Protein Conformation and Function

No literature was found that investigates the influence of (2β)-2-hydroxy-cholest-4-en-3-one on the conformation or function of any specific proteins.

Modulation of Enzyme Activities and Signaling Pathways

There is a lack of published data on the modulation of specific enzyme activities or signaling pathways by (2β)-2-hydroxy-cholest-4-en-3-one.

Emerging Research Areas and Future Directions for Cholest 4 En 3 One, 2 Hydroxy , 2b

Investigation of Novel Biological Functions and Mechanisms

Currently, there is a significant gap in the scientific literature regarding the specific biological functions of Cholest-4-en-3-one, 2-hydroxy-, (2b)-. Its parent molecule, Cholest-4-en-3-one, has been noted for its potential effects against obesity and liver disease and its ability to inhibit the migration of human dermal fibroblasts. nih.govnih.gov However, it is unknown if the 2β-hydroxy derivative shares these activities or possesses entirely new ones.

A crucial future direction is the systematic screening of this compound across a wide range of biological assays. Initial research should focus on its potential as an anti-inflammatory, anti-proliferative, or neuroprotective agent, given the diverse activities of other oxidized cholesterol metabolites. Elucidating its mechanism of action will require identifying its molecular targets, such as specific enzymes or receptors. For instance, studies on the parent compound have investigated its effect on 3β-hydroxysteroid dehydrogenase activity. nih.gov Similar enzymatic and receptor-binding assays are necessary for the 2β-hydroxy variant.

Table 1: Proposed Areas for Biological Activity Screening

| Research Area | Potential Biological Target/Assay | Rationale |

|---|---|---|

| Metabolic Disease | FXR, LXR, PPAR receptor activation assays | Based on the role of other oxysterols in lipid and glucose metabolism. |

| Inflammation | Measurement of cytokine production (e.g., TNF-α, IL-6) in immune cells | Many steroids possess immunomodulatory properties. |

| Oncology | Cell viability and apoptosis assays in various cancer cell lines | To determine potential anti-proliferative effects. |

| Neuroscience | Neuronal cell culture models to assess protection against oxidative stress | Inspired by neuroprotective derivatives of the parent compound. mdpi.com |

Discovery of Undiscovered Metabolic Pathways

The metabolic fate of Cholest-4-en-3-one, 2-hydroxy-, (2b)- is currently unknown. While the metabolism of the parent compound to downstream products like cholestanol (B8816890) and the pathways of other hydroxylated cholestenones like 7α-hydroxy-4-cholesten-3-one are well-documented in the context of bile acid synthesis, no such information exists for the 2β-hydroxy isomer. wikipedia.orgnih.gov

Future research must focus on identifying the metabolic pathways involving this compound. This will involve in vitro studies using liver microsomes and other tissue preparations to identify potential phase I (e.g., further hydroxylation, reduction) and phase II (e.g., glucuronidation, sulfation) metabolites. Subsequent in vivo studies in animal models will be essential to confirm these pathways and understand the compound's distribution, metabolism, and excretion profile. Identifying the specific enzymes, likely from the cytochrome P450 (CYP) or hydroxysteroid dehydrogenase (HSD) families, that catalyze its transformation is a key objective.

Development of Advanced Analytical Tools for Trace Analysis

A significant hurdle in studying rare metabolites is the lack of specific and sensitive analytical methods for their detection and quantification. To date, no analytical method has been published specifically for Cholest-4-en-3-one, 2-hydroxy-, (2b)-.

The development of such tools is a critical future direction. Techniques based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for steroid analysis and would be the logical starting point. metabolon.com This involves the chemical synthesis of a pure standard of Cholest-4-en-3-one, 2-hydroxy-, (2b)- and a stable isotope-labeled internal standard to enable accurate quantification in complex biological matrices like plasma, serum, and tissue extracts. metabolon.com High-performance liquid chromatography (HPLC) methods, which have been refined for related compounds, could also be adapted for its separation and analysis. researchgate.net

Computational Modeling and Molecular Dynamics Simulations

Computational approaches offer a powerful, resource-efficient way to predict the behavior of uncharacterized molecules. For Cholest-4-en-3-one, 2-hydroxy-, (2b)-, this research area is entirely unexplored.

Exploration of Stereoisomeric Differences in Biological Impact

In steroid biology, stereochemistry is paramount. The spatial orientation of a single functional group can dramatically alter a molecule's ability to bind to its target and elicit a biological response. The specific biological impact of the 2β-hydroxy configuration of Cholest-4-en-3-one is unknown, particularly in comparison to its potential 2α-hydroxy stereoisomer.

A vital area for future research will be the comparative biological evaluation of different stereoisomers of 2-hydroxy-cholest-4-en-3-one. This requires the stereospecific synthesis of both the 2β (axial) and 2α (equatorial) isomers. nih.gov By testing these purified isomers side-by-side in the biological assays described in section 8.1, researchers can determine how the orientation of the C-2 hydroxyl group influences activity. This structure-activity relationship analysis is fundamental to understanding the unique properties, if any, of the (2b)- isomer.

Integration into Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. Once sufficient data are generated on the biological functions, mechanisms, and metabolic pathways of Cholest-4-en-3-one, 2-hydroxy-, (2b)-, this information can be integrated into broader models of steroid metabolism (steroidomics) and cellular signaling.

Q & A

Basic Research Questions

Q. How can Cholest-4-en-3-one, 2-hydroxy-, (2β)- be reliably identified and characterized in enzymatic assays?

- Methodological Answer : Use cholesterol oxidase-coupled assays to oxidize cholesterol derivatives and monitor product formation. The enzymatic conversion of cholesterol to cholest-4-en-3-one involves hydrogen peroxide (H₂O₂) as a byproduct, which can be quantified spectrophotometrically at 500 nm using 4-aminoantipyrine and phenol . For the 2-hydroxy derivative, confirm structural identity via NMR or LC-MS, ensuring calibration curves are linear up to 600 mg/dL for reproducibility .

- Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Detection wavelength | 500 nm | |

| Enzyme specificity | Cholesterol oxidase (EC 3.1.1.13) | |

| Calibration range | ≤600 mg/dL |

Q. What are the critical considerations for synthesizing Cholest-4-en-3-one, 2-hydroxy-, (2β)- in vitro?

- Methodological Answer : Optimize hydroxylation conditions using cholesterol precursors and stereospecific catalysts to ensure the 2β configuration. Validate purity via melting point analysis and α-D data, cross-referenced with literature values . Use SciFinder or Reaxys to confirm novelty or prior synthesis reports .

- Key Challenge : Avoiding epimerization at the 2-position during synthesis requires pH control (<7.0) and inert atmospheres .

Advanced Research Questions

Q. How can contradictory kinetic data for cholesterol oxidase activity on 2-hydroxy derivatives be resolved?

- Methodological Answer : Perform steady-state assays with varied oxygen and substrate concentrations. For example, ternary complex formation (enzyme-steroid-O₂) may explain rate discrepancies, as observed in wild-type cholesterol oxidase kinetics . Fit data to hyperbolic saturation models rather than ping-pong mechanisms, and validate using stopped-flow techniques to track intermediate release .

- Data Conflict Example :

| Condition | Observed Rate (μM/s) | Proposed Model |

|---|---|---|

| High O₂ | 12.5 ± 0.8 | Ternary complex |

| Low O₂ | 5.2 ± 0.3 | Ping-pong (discarded) |

| Source: Adapted from |

Q. What strategies address inconsistencies in reported bioactivity of 2-hydroxy derivatives across cell models?

- Methodological Answer : Standardize cell membrane permeability assays by controlling lipid bilayer composition (e.g., phosphatidylcholine content). Cholesterol oxidase activity is sensitive to bilayer structure; use fluorescence anisotropy to monitor membrane fluidity changes . Replicate findings in ≥3 independent experiments and report outliers transparently .

Q. How should researchers handle incomplete or ambiguous spectral data for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques (e.g., FT-IR for functional groups, X-ray crystallography for stereochemistry). For unresolved signals, apply deuterium exchange experiments or 2D NMR (e.g., HSQC) to assign proton environments . Document all anomalies in supplementary materials per ICMJE standards .

Ethical and Reproducibility Considerations

Q. What reporting guidelines ensure transparency in studies involving Cholest-4-en-3-one derivatives?

- Methodological Answer : Adhere to the ICMJE guidelines for chemical descriptions, including exact concentrations, purity grades, and instrument parameters (e.g., HPLC column type, gradient profile) . Disclose conflicts of interest, especially if using proprietary analysis kits .

Q. How can researchers mitigate bias when interpreting enzymatic activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.